4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common approach involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, the bromination and chlorination can be achieved using bromine and chlorine sources under controlled conditions. The iodination step can be performed using iodine or iodinating reagents such as N-iodosuccinimide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as dimethylformamide or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the design of molecular probes to study biological pathways and protein interactions.
Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.
Drug Discovery: The compound is explored for its potential to inhibit specific molecular targets involved in diseases such as cancer.
Mechanism of Action
The mechanism of action of 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the bromine and iodine substituents but shares the pyrrolo[2,3-b]pyridine core.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine substituent at the 6-position but lacks chlorine and iodine.
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: This compound is similar but lacks the iodine substituent.
Uniqueness
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and biological activity. The combination of bromine, chlorine, and iodine provides a versatile platform for further functionalization and optimization in drug design and other applications.
Properties
IUPAC Name |
4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOGNXCKBOKADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=C2I)N=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646914 | |
Record name | 4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-78-2 | |
Record name | 4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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